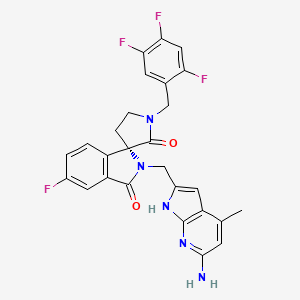
E3 Ligase Ligand-linker Conjugate 73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 73 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, which tag the target proteins for proteasomal degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 73 involves the creation of a ligand that binds to the E3 ubiquitin ligase, coupled with a linker that connects this ligand to a target protein ligand. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of reactions, such as amide bond formation or click chemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, use of automated synthesizers, and rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 73 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the ligand and linker.
Amide Bond Formation: Utilized in the conjugation process.
Click Chemistry: Employed for efficient and selective attachment of the linker.
Common Reagents and Conditions
Reagents: Primary amines, DIPEA, DMF, and other organic solvents.
Conditions: Elevated temperatures, inert atmosphere, and specific pH conditions.
Major Products
The major product of these reactions is the this compound, which is a key component in the formation of PROTACs .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 73 has a wide range of scientific research applications, including:
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 73 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Cereblon Ligand-linker Conjugates: Similar in function but use a different E3 ligase.
von Hippel-Lindau Ligand-linker Conjugates: Another type of E3 ligase ligand-linker conjugate used in PROTACs
Uniqueness
E3 Ligase Ligand-linker Conjugate 73 is unique due to its specific binding affinity and selectivity for its target E3 ligase, making it a valuable tool in the development of PROTACs and targeted protein degradation strategies .
Propiedades
Fórmula molecular |
C27H35N5O6 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35N5O6/c1-27(2,3)38-26(37)31-9-8-17(16-31)15-29-10-12-30(13-11-29)18-4-5-19-20(14-18)25(36)32(24(19)35)21-6-7-22(33)28-23(21)34/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,28,33,34)/t17-,21?/m1/s1 |
Clave InChI |
UFWICOASIOWTOH-OQHSHRKDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)

![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)





![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)


![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
